1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea
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Overview
Description
1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea is a synthetic organic compound that features a cyanophenyl group and a piperidinyl urea moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea typically involves the following steps:
Formation of the cyanophenyl intermediate: This can be achieved through the nitration of a suitable phenyl precursor followed by reduction to form the corresponding amine, which is then converted to the cyanophenyl derivative.
Synthesis of the piperidinyl urea: The piperidinyl urea moiety can be synthesized by reacting piperidine with an isocyanate or by using a phosgene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The cyanophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted ureas or other derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The cyanophenyl and piperidinyl urea moieties could contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-cyanophenyl)-3-[(3S)-piperidin-3-yl]urea: A stereoisomer with potentially different biological activity.
1-(4-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea: A positional isomer with the cyanophenyl group in a different position.
1-(3-cyanophenyl)-3-[(4R)-piperidin-4-yl]urea: A structural isomer with the piperidinyl group in a different position.
Uniqueness
1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea is unique due to its specific stereochemistry and functional groups, which can influence its biological activity and chemical reactivity. The combination of the cyanophenyl and piperidinyl urea moieties may confer unique properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-8-10-3-1-4-11(7-10)16-13(18)17-12-5-2-6-15-9-12/h1,3-4,7,12,15H,2,5-6,9H2,(H2,16,17,18)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJJTPXAFSCQEG-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)NC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)NC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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